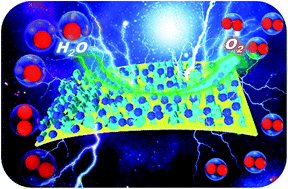An in situ generated 3D porous nanostructure on 2D nanosheets to boost the oxygen evolution reaction for water-splitting†
Nanoscale Pub Date: 2022-02-17 DOI: 10.1039/D1NR08007E
Abstract
Efficient oxygen evolution reaction (OER) electrocatalysts can accelerate the reaction kinetics of water-splitting for large-scale hydrogen generation. In this work, 2D nanosheets decorated with a 3D porous nanostructure, including Fe, Co and Ni elements, are developed via anodic cyclic voltammetry scanning (ACVs) in the presence of sodium sulfide (FeCoNi-NS-ACVs). The formed 2D nanosheets provide metal ions during ACVs to generate a 3D porous structure and also construct a hierarchical morphology to favor the transport of the electrolyte and release of produced gas bubbles. What's more, the developed FeCoNi-NS-ACVs possesses superhydrophilic and excellent electroconductivity properties. Benefiting from the above merits, FeCoNi-NS-ACVs exhibits excellent electrocatalytic performances for the OER with low overpotentials of 170 mV and 198 mV to drive 50 mA cm−2 and 100 mA cm−2, respectively, with a small Tafel slope of 64 mV dec−1 and remarkable durability over 50 h. Moreover, the FeCoNi-NS-ACVs also exhibits outstanding electrocatalytic activity and stability toward overall water-splitting.


Recommended Literature
- [1] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [2] Cumulative author index
- [3] Two-dimensional heteronuclear 1H ↔ 27Al-correlated MAS NMR spectra of layered silicates
- [4] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [5] Life cycle assessment of surfactants: the case of an alkyl polyglucoside used as a self emulsifier in cosmetics
- [6] Fabrication of an efficient ZIF-8 alginate composite hydrogel material and its application to enhanced copper(ii) adsorption from aqueous solutions
- [7] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [8] Catalyst design insights from modelling a titanium-catalyzed multicomponent reaction†
- [9] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [10] Front cover










